An In-depth Technical Guide to Z-Val-Gly-OH: Chemical Properties, Synthesis, and Applications
An In-depth Technical Guide to Z-Val-Gly-OH: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Val-Gly-OH, also known as N-benzyloxycarbonyl-L-valyl-L-glycine, is a protected dipeptide of significant interest in the fields of peptide chemistry, biochemistry, and drug discovery. Its structure, incorporating the benzyloxycarbonyl (Z) protecting group, makes it a valuable building block in the synthesis of more complex peptides and a useful tool in the study of enzyme kinetics and inhibitor screening. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential experimental applications of Z-Val-Gly-OH.
Chemical Properties and Structure
Z-Val-Gly-OH is a white crystalline powder.[1] The benzyloxycarbonyl group attached to the N-terminus of the valine residue prevents unwanted side reactions during peptide synthesis.
Table 1: Chemical and Physical Properties of Z-Val-Gly-OH
| Property | Value | Reference(s) |
| Synonyms | Z-L-valyl-L-glycine, N-Benzyloxycarbonyl-L-valylglycine, Cbz-Val-Gly-OH | [1][2] |
| CAS Number | 2790-84-3 | [1][2] |
| Molecular Formula | C15H20N2O5 | |
| Molecular Weight | 308.33 g/mol | |
| Appearance | White powder | |
| Melting Point | 146-150 °C | |
| Optical Rotation | -23.0° ± 1° (c=3% in MeOH) | |
| Purity | ≥ 99% (TLC) | |
| Storage Conditions | 0-8°C |
Structure:
Caption: Chemical structure of Z-Val-Gly-OH.
Experimental Protocols
Synthesis of Z-Val-Gly-OH
The synthesis of Z-Val-Gly-OH is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of N-benzyloxycarbonyl-L-valine (Z-Val-OH) with a C-terminally protected glycine, followed by the deprotection of the C-terminus. A common method utilizes a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
2.1.1. Materials:
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N-benzyloxycarbonyl-L-valine (Z-Val-OH)
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Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
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Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Ethyl acetate (B1210297) (EtOAc)
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1N Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
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Methanol (B129727) (MeOH)
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Water (H₂O)
2.1.2. Protocol:
Step 1: Coupling of Z-Val-OH and Glycine Methyl Ester
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Dissolve Z-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
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In a separate flask, suspend H-Gly-OMe·HCl (1 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 15-20 minutes.
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Add the neutralized glycine methyl ester solution to the Z-Val-OH solution.
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Cool the reaction mixture to 0°C in an ice bath.
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Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Z-Val-Gly-OMe.
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Purify the product by column chromatography on silica (B1680970) gel or by recrystallization if necessary.
Step 2: Saponification of the Methyl Ester
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Dissolve the purified Z-Val-Gly-OMe (1 equivalent) in a mixture of methanol and water.
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Cool the solution to 0°C and add a solution of LiOH (1.5-2 equivalents) in water dropwise.
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Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
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Once the reaction is complete, remove the methanol under reduced pressure.
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Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Z-Val-Gly-OH.
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The final product can be further purified by recrystallization.
Caption: Workflow for the synthesis of Z-Val-Gly-OH.
Application in Protease Activity Assays
Z-Val-Gly-OH can serve as a substrate for certain proteases, particularly carboxypeptidases that exhibit specificity for C-terminal glycine residues preceded by a hydrophobic residue. The enzymatic cleavage of the peptide bond between valine and glycine can be monitored to determine enzyme activity.
2.2.1. Materials:
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Purified protease of interest
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Z-Val-Gly-OH substrate stock solution
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
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Detection reagent (e.g., Ninhydrin (B49086) for detecting the newly formed N-terminal glycine, or a pre-column derivatization agent for HPLC analysis)
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HPLC system or spectrophotometer
2.2.2. Protocol:
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Prepare a series of dilutions of the Z-Val-Gly-OH substrate in the assay buffer.
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Prepare a solution of the purified protease in the assay buffer.
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Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
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Initiate the enzymatic reaction by adding the protease solution to the substrate solutions.
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Incubate the reaction mixtures for a defined period, ensuring the reaction remains in the linear range.
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Stop the reaction by adding the quenching solution.
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Quantify the amount of product formed (cleaved glycine or Z-Valine) using a suitable method:
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HPLC Analysis: Separate and quantify the substrate and products by reverse-phase HPLC.
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Spectrophotometric Analysis: Use a colorimetric reagent like ninhydrin that reacts with the primary amine of the released glycine to produce a colored product, which can be measured spectrophotometrically.
-
-
Determine the initial reaction velocities from the amount of product formed over time.
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Kinetic parameters such as Kₘ and Vₘₐₓ can be calculated by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Caption: General workflow for a protease activity assay using Z-Val-Gly-OH.
Biological and Pharmaceutical Relevance
Z-Val-Gly-OH and similar dipeptides are primarily utilized in research and development for the following purposes:
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Peptide Synthesis: As a protected dipeptide building block, it facilitates the efficient synthesis of larger peptides and peptidomimetics with defined sequences. This is crucial in the development of peptide-based therapeutics.
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Enzyme Substrate: It can be used to characterize the substrate specificity of proteases and to screen for enzyme inhibitors. Identifying selective inhibitors is a key strategy in drug discovery for various diseases, including those involving aberrant protease activity.
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Biochemical Research: Z-Val-Gly-OH is employed in studies related to protein-protein interactions and enzyme mechanisms. Understanding these fundamental biological processes is essential for identifying new drug targets.
Currently, there is no direct evidence from the conducted searches to suggest that Z-Val-Gly-OH is involved in specific cell signaling pathways as a signaling molecule itself. Its primary role is that of a synthetic intermediate and a tool for biochemical assays.
Conclusion
Z-Val-Gly-OH is a versatile and valuable dipeptide derivative for researchers in the chemical and biological sciences. Its well-defined chemical properties and structure make it an ideal component for the synthesis of complex peptides. The experimental protocols outlined in this guide provide a framework for its synthesis and its application in enzymatic assays. While its direct role in biological signaling is not established, its utility as a research tool in drug development and biochemical studies is significant. Further research may uncover more specific applications for this compound in various therapeutic areas.
